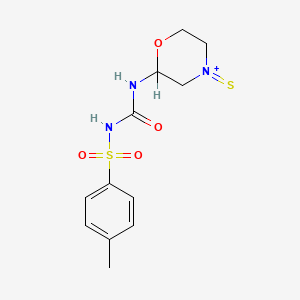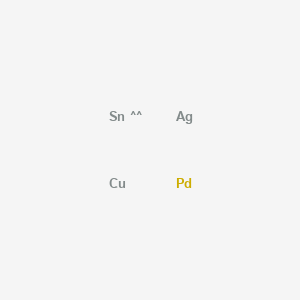
(2R)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-lactate is an optically active form of lactate having (R)-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-lactic acid. It is an enantiomer of a (S)-lactate.
Applications De Recherche Scientifique
Enantioselective Synthesis Applications
(2R)-2-hydroxypropanoate , as a chiral molecule, is used in enantioselective synthesis processes. For instance, it's a starting material for the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, a process that starts from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This is crucial in pharmaceuticals and fine chemicals where the 3D arrangement of atoms impacts biological activity and interactions (Alonso et al., 2005).
Musk Odorants Synthesis
It's used in the synthesis of musk odorants like 3-methyl-1,4-dioxacylopentadecan-2-one and 3-methyl-1,4-dioxacylohexadecan-2-one. The synthesis involves starting from methyl 2-bromopropionic acid and goes through several steps including ring-closing olefin metathesis (RCM). The (3R)-(+)- enantiomers are particularly noted for their powerful musky odor, making (2R)-2-hydroxypropanoate a valuable intermediate in fragrance chemistry (Eh, 2003).
Industrial Safety Standards
In industrial settings, (2R)-2-hydroxypropanoate (lactic acid) is widely used, prompting the need for safety standards due to its toxic effects. Research to determine safe exposure levels in the workplace air is critical to ensure worker safety. It's classified as a substance with non-specific irritant effect based on inhalation experiments (Turkina et al., 2021).
Complexation with Metal Ions
Studies of the complexation of vanadium(V) by α-hydroxycarboxylic acids, including (2R)-2-hydroxypropanoate, provide insights into coordination chemistry and may have implications for understanding biological processes like nitrogen fixation. NMR spectroscopy is a key tool in these investigations, revealing product stoichiometries and equilibrium constants (Tracey, 2003).
Use in Tissue Engineering
(2R)-2-hydroxypropanoate derivatives like polyhydroxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and its copolymers, have applications in tissue engineering. These materials are used to develop medical devices and repair tissues due to their biodegradability and favorable mechanical properties (Chen & Wu, 2005).
Propriétés
Numéro CAS |
311-80-8 |
|---|---|
Nom du produit |
(2R)-2-hydroxypropanoate |
Formule moléculaire |
C3H5O3- |
Poids moléculaire |
89.07 g/mol |
Nom IUPAC |
(2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1/t2-/m1/s1 |
Clé InChI |
JVTAAEKCZFNVCJ-UWTATZPHSA-M |
SMILES isomérique |
C[C@H](C(=O)[O-])O |
SMILES |
CC(C(=O)[O-])O |
SMILES canonique |
CC(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



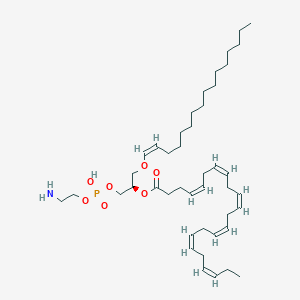
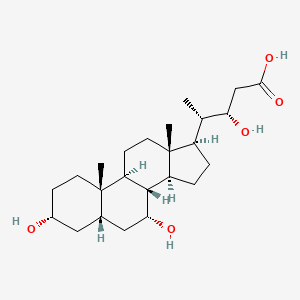




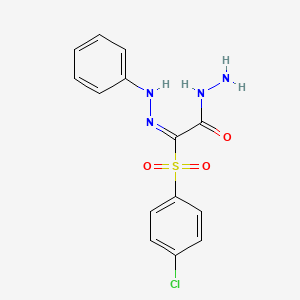

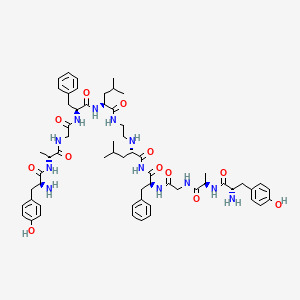

![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)
![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)
